Hsp90-IN-89 -

Hsp90-IN-89

Catalog Number: EVT-13579999
CAS Number:
Molecular Formula: C20H18FN5O
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Hsp90-IN-89 is classified under small molecule inhibitors specifically designed to target the ATP-binding site of Hsp90, which is critical for its chaperone activity. This classification places it among other known inhibitors like geldanamycin and its derivatives.

Synthesis Analysis

Methods

The synthesis of Hsp90-IN-89 involves several key steps that typically include the following:

  1. Design: The design phase focuses on creating a molecular structure that can effectively bind to the ATP-binding site of Hsp90.
  2. Chemical Reactions: The synthesis often employs reactions such as alkylation, acylation, or cyclization to construct the core structure of the compound.
  3. Purification: After synthesis, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired compound.

Technical Details

The synthesis may involve using various reagents and solvents under controlled conditions (temperature, pH) to ensure high yield and purity. For instance, the use of specific catalysts or protecting groups can facilitate selective reactions and minimize side products.

Molecular Structure Analysis

Structure

The molecular structure of Hsp90-IN-89 typically features a scaffold that allows for interaction with the nucleotide-binding site of Hsp90. This includes specific functional groups that enhance binding affinity.

Data

The structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Hsp90-IN-89 undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  1. Binding to Hsp90: The compound binds to the ATP-binding site of Hsp90, inhibiting its function.
  2. Degradation Pathways: Once bound, it may trigger conformational changes leading to client protein degradation via proteasomal pathways.

Technical Details

The kinetics of these reactions can be studied using biochemical assays that measure binding affinity and inhibition potency against Hsp90.

Mechanism of Action

Process

Hsp90-IN-89 exerts its effects by binding to the nucleotide-binding domain of Hsp90. This binding inhibits ATP hydrolysis, preventing conformational changes necessary for client protein maturation and stabilization. As a result:

  1. Client Protein Destabilization: Proteins dependent on Hsp90 for stability become destabilized.
  2. Increased Degradation: Destabilized proteins are targeted for degradation by cellular proteolytic systems.

Data

Quantitative data on binding affinities (often expressed as IC50 values) and downstream effects on client protein levels can be obtained from various experimental assays.

Physical and Chemical Properties Analysis

Physical Properties

Hsp90-IN-89 may exhibit specific physical properties such as:

  • Molecular Weight: Typically ranges around 300-500 Da.
  • Solubility: Solubility in organic solvents or aqueous solutions depending on functional groups present.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Reactivity: Reactivity with nucleophiles or electrophiles may influence its biological activity.

Relevant data regarding these properties can be found in studies focusing on similar compounds or through direct experimental characterization.

Applications

Scientific Uses

Hsp90-IN-89 has several applications in scientific research:

  1. Cancer Research: As an inhibitor of Hsp90, it is used to study the role of this chaperone in cancer cell survival and proliferation.
  2. Drug Development: It serves as a lead compound for developing new therapeutic agents targeting Hsp90.
  3. Biochemical Assays: Utilized in assays aimed at understanding protein interactions and stability within cellular contexts.
Introduction to Hsp90 Biology and Therapeutic Targeting

Heat Shock Protein 90 (Hsp90) is an evolutionarily conserved molecular chaperone essential for cellular proteostasis. It facilitates the folding, stabilization, and functional maturation of diverse "client proteins," many of which are oncogenic drivers or neurodegeneration mediators. As a central node in proteostasis networks, Hsp90 interacts with >400 client proteins through ATP-dependent mechanisms and collaborates with co-chaperones to regulate signal transduction cascades. The discovery of Hsp90-IN-89 provides a novel chemical probe to dissect Hsp90's disease-relevant functions and advance therapeutic targeting strategies [1] [6].

Molecular Chaperone Function of Hsp90 in Proteostasis

Hsp90 operates as a sophisticated "folding machine" through a dynamic ATPase cycle:

  • ATP-Dependent Conformational Cycling: Hsp90 exists as a flexible homodimer that alternates between "open" (V-shaped) and "closed" states. ATP binding to the N-terminal domain (NTD) triggers N-terminal dimerization and middle domain (MD) engagement, encapsulating client proteins within a protected cavity. Subsequent ATP hydrolysis drives conformational changes that promote client maturation, followed by ADP release and complex dissociation [2] [10].
  • Co-chaperone Partnerships: Over 20 co-chaperones regulate Hsp90's functional cycle:
  • HOP/Sti1 bridges Hsp70 and Hsp90 for client transfer [1]
  • Aha1 stimulates ATPase activity by 5–10 fold, accelerating cycle progression [6]
  • p23/p50CDC37 stabilizes the ATP-bound state and recruits kinase clients [9]
  • Client Protein Diversity: Hsp90 processes metastable proteins with complex folding requirements, including transcription factors (p53, HSF-1), kinases (AKT, BRAF), and E3 ubiquitin ligases. Loss of Hsp90 function leads to client ubiquitination and proteasomal degradation [3] [6].

Table 1: Key Co-chaperones Regulating Hsp90 Functional Cycle

Co-chaperoneFunctional RoleImpact on ATPase Activity
HOP/Sti1Hsp70-Hsp90 client transferSuppresses
Aha1Conformational activationStimulates (5–10 fold)
p23Stabilizes closed conformationStabilizes NTD dimerization
p50CDC37Kinase client recruitmentInhibits
CHIPUbiquitination of misfolded clientsUncoupled

Hsp90 Isoforms and Subcellular Compartmentalization

Compartment-specific Hsp90 isoforms exhibit distinct client profiles and disease associations:

  • Cytosolic Isoforms (Hsp90α/Hsp90β):
  • Hsp90α: Stress-inducible (upregulated 20-fold during heat shock). Promotes cancer cell invasion via extracellular MMP-2 activation and modulates chronic inflammation in fibroblasts [7] [8].
  • Hsp90β: Constitutively expressed. Essential for embryonic development and cytoskeletal integrity (tubulin/myosin stabilization). Dominant in muscle/heart tissues [7] [9].
  • Endoplasmic Reticulum (GRP94):
  • Processes secreted/membrane proteins (Toll-like receptors, integrins).
  • Contains lysine-rich charged linker and Ca²⁺-binding sites. Upregulated in hypoxic tumors [1] [6] [8].
  • Mitochondrial (TRAP1):
  • Regulates oxidative phosphorylation (stabilizes SDHB in complex II) and mitochondrial permeability.
  • Confers antioxidant protection and inhibits apoptosis. Lacks the MEEVD motif and co-chaperones [4] [9].

Table 2: Functional Specialization of Human Hsp90 Isoforms

IsoformGeneLocalizationKey Clients/FunctionsDisease Link
Hsp90αHSP90AA1Cytosol/nucleusHIF-1α, MMP-2, v-SrcCancer metastasis
Hsp90βHSP90AB1CytosolTubulin, glucocorticoid receptorEmbryogenesis defects
GRP94HSP90B1Endoplasmic reticulumImmunoglobulins, TLRs, integrinsMultiple myeloma, infection
TRAP1TRAP1MitochondriaSDHB, cyclophilin DParkinson’s, metabolic cancers

Role of Hsp90 in Oncogenic Signaling and Disease Pathogenesis

Hsp90 enables malignant transformation through multifaceted mechanisms:

  • Stabilization of Oncogenic Clients:

"Hsp90 overexpression buffers cancer cells against proteotoxic stress, permitting accumulation of mutated/overexpressed oncoproteins" [6].

  • Kinases: HER2 (breast), BCR-ABL (leukemia), ALK (lung)
  • Transcription factors: STAT3, HSF-1, mutant p53
  • Telomerase: Stabilizes hTERT to immortalize cancer cells [3] [9].
  • Promotion of Cancer Hallmarks:
  • Metastasis: Extracellular Hsp90α activates MMP-2/9 to degrade ECM [8]
  • Angiogenesis: Stabilizes HIF-1α in hypoxic tumors [3]
  • Metabolic Reprogramming: TRAP1 suppresses oxidative phosphorylation, favoring Warburg effect [9].
  • Neurodegenerative Proteinopathies:
  • Prevents tau and α-synuclein aggregation in Alzheimer’s/Parkinson’s models.
  • Paradoxically stabilizes pathological oligomers when chronically inhibited [6] [8].

Table 3: Key Hsp90 Client Proteins in Disease

Client ProteinFunctionCancer AssociationNeurodegenerative Role
HER2/ErbB2Receptor tyrosine kinaseBreast/Gastric cancer
AKTSer/Thr kinasePan-cancerTau hyperphosphorylation
HIF-1αHypoxia responseAngiogenesis
TauMicrotubule bindingAlzheimer’s neurofibrillary tangles
α-SynucleinPresynaptic proteinParkinson’s Lewy bodies

Rationale for Targeting Hsp90 in Cancer and Neurodegenerative Disorders

The therapeutic promise of Hsp90 inhibition stems from two key biological insights:

  • Cancer-Specific Vulnerabilities:
  • Elevated Hsp90 Expression: Tumors exhibit 2–10× higher Hsp90 levels versus normal tissues, driven by HSF-1 activation under proteotoxic stress [3] [6].
  • Oncogene Addiction: Simultaneous disruption of multiple oncogenic pathways (e.g., ERBB2, AKT, BRAF) via client degradation overcomes compensatory resistance mechanisms [9].
  • Selective Activation State Targeting: Tumor Hsp90 complexes exhibit 100× higher affinity for ATP-competitive inhibitors (e.g., geldanamycin) due to enriched open conformations [3] [6].
  • Neuroprotective Mechanisms:
  • Reduction of Toxic Oligomers: Hsp90 inhibition activates HSF-1, boosting Hsp70 expression to disassemble Aβ/tau aggregates [6] [8].
  • Proteostatic Rebalancing: Co-chaperone CHIP redirects clients toward degradation, clearing misfolded species in proteinopathies [8].
  • Isoform-Directed Strategies:Mitochondrial TRAP1 inhibitors (e.g., gamitrinibs) or ER-directed GRP94 blockers enable compartment-specific modulation, potentially mitigating toxicity of pan-Hsp90 drugs [4] [9].

Hsp90-IN-89 exemplifies next-generation inhibitors exploiting these rationales—its chemical structure and selectivity profile position it as a tool compound for dissecting isoform-specific pathobiology.

Properties

Product Name

Hsp90-IN-89

IUPAC Name

(NZ)-N-[2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-ylidene]hydroxylamine

Molecular Formula

C20H18FN5O

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C20H18FN5O/c1-11-19-17(25-20(22)24-11)7-13(8-18(19)26-27)15-5-4-14(21)9-16(15)12-3-2-6-23-10-12/h2-6,9-10,13,27H,7-8H2,1H3,(H2,22,24,25)/b26-18-

InChI Key

KYIXUSLGFINPTC-ITYLOYPMSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N)CC(CC2=NO)C3=C(C=C(C=C3)F)C4=CN=CC=C4

Isomeric SMILES

CC1=C\2C(=NC(=N1)N)CC(C/C2=N/O)C3=C(C=C(C=C3)F)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.